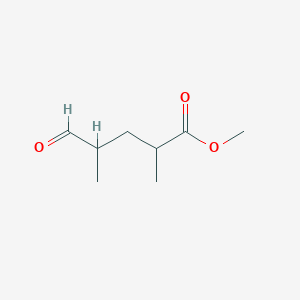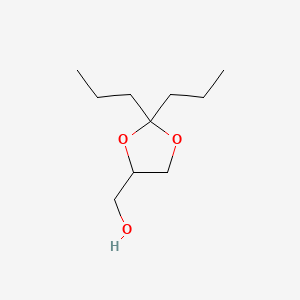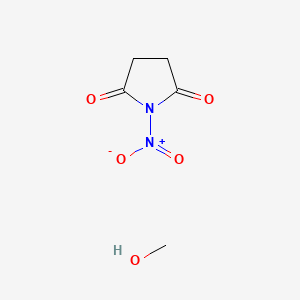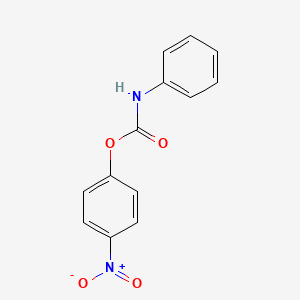
2,4,6-Trioxoheptanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trioxoheptanedioic acid is an organic compound with the molecular formula C7H6O7. It is a derivative of heptanedioic acid, characterized by the presence of three oxo groups at the 2, 4, and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trioxoheptanedioic acid can be synthesized through multiple synthetic routes. One common method involves the esterification of chelidonic acid followed by intramolecular cyclization. This process typically requires the presence of an inorganic or Lewis acid as a catalyst . Another method involves the direct oxidation of heptanedioic acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trioxoheptanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the oxo positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and glycol monoalkyl ethers are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted heptanedioic acids and their derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
2,4,6-Trioxoheptanedioic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,6-Trioxoheptanedioic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activities. Additionally, it can modulate various cellular signaling pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
Chelidonic Acid: A related compound with similar structural features and chemical properties.
Heptanedioic Acid: The parent compound from which 2,4,6-Trioxoheptanedioic acid is derived.
Xanthochelidonic Acid: Another derivative with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of three oxo groups, which confer specific reactivity and functional properties. This makes it a valuable compound for various chemical and biological applications .
Properties
CAS No. |
5617-54-9 |
|---|---|
Molecular Formula |
C7H6O7 |
Molecular Weight |
202.12 g/mol |
IUPAC Name |
2,4,6-trioxoheptanedioic acid |
InChI |
InChI=1S/C7H6O7/c8-3(1-4(9)6(11)12)2-5(10)7(13)14/h1-2H2,(H,11,12)(H,13,14) |
InChI Key |
VIZWSBKJYCBUCA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)CC(=O)C(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-](/img/structure/B14734370.png)
![3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B14734377.png)
![Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-](/img/structure/B14734378.png)
![[(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate](/img/structure/B14734384.png)

![3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14734400.png)




![n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine](/img/structure/B14734437.png)
![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)
